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molecular formula C11H17ClN4O B8273444 3-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]propan-1-ol

3-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]propan-1-ol

Cat. No. B8273444
M. Wt: 256.73 g/mol
InChI Key: WOUJUKABDXSSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846678B2

Procedure details

3,6-dichloropyridazine (14.90 g, 100 mmol), sodium carbonate (10.60 g, 100 mmol) and DMA (80 mL) were placed in a 250 mL three-necked bottle, and the solution of 1-(3-hydroxypropyl)piperazine (14.4 g, 100 mmol) in DMA (20 mL) was added slowly in dropwise within 30 min under an ice-bath condition. The mixture was stirred at room temperature overnight, distilled under a reduced pressure to remove the solvent to obtain a brown solid, which was subjected to a column chromatography (gradient elution: petroleum/acetone system, v/v 2: 1 to acetone) to obtain a white solid, 13 g, yield 50.8%.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.C(=O)([O-])[O-].[Na+].[Na+].[OH:15][CH2:16][CH2:17][CH2:18][N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>CC(N(C)C)=O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:22]2[CH2:23][CH2:24][N:19]([CH2:18][CH2:17][CH2:16][OH:15])[CH2:20][CH2:21]2)=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
14.4 g
Type
reactant
Smiles
OCCCN1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
to obtain a brown solid, which
WASH
Type
WASH
Details
was subjected to a column chromatography (gradient elution: petroleum/acetone system, v/v 2: 1 to acetone)
CUSTOM
Type
CUSTOM
Details
to obtain a white solid, 13 g, yield 50.8%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(N=N1)N1CCN(CC1)CCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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